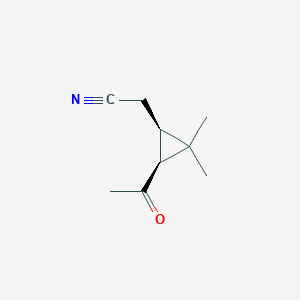
Ethyl 2-hydroxy-5-isocyanatobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-hydroxy-5-isocyanatobenzoate, also known as Ethyl 2-(5-isocyanato-2-hydroxyphenyl) benzoate, is a chemical compound that has gained significant attention in recent years due to its unique properties and potential applications in scientific research. This compound is a derivative of salicylic acid and is commonly used as a building block in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of Ethyl 2-hydroxy-5-isocyanatobenzoate 2-hydroxy-5-isocyanatobenzoate is not fully understood. However, it is known that the compound reacts with amines and alcohols to form urethane and carbamate linkages. These linkages are important in the formation of polyurethanes and other organic compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Ethyl 2-hydroxy-5-isocyanatobenzoate 2-hydroxy-5-isocyanatobenzoate. However, it is known that the compound is highly reactive and can cause irritation to the skin, eyes, and respiratory system. Therefore, it is important to handle this compound with care and follow appropriate safety protocols.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Ethyl 2-hydroxy-5-isocyanatobenzoate 2-hydroxy-5-isocyanatobenzoate in lab experiments is its availability and ease of synthesis. Additionally, the compound is highly reactive and can be used as a building block in the synthesis of various organic compounds. However, one limitation of using this compound is its potential toxicity and the need for appropriate safety measures when handling it.
Zukünftige Richtungen
There are many potential future directions for the use of Ethyl 2-hydroxy-5-isocyanatobenzoate 2-hydroxy-5-isocyanatobenzoate in scientific research. One area of interest is the development of new polyurethane materials with improved properties such as biodegradability and mechanical strength. Additionally, the compound could be used in the development of new pharmaceuticals and agrochemicals. Further research is needed to fully understand the potential applications of Ethyl 2-hydroxy-5-isocyanatobenzoate 2-hydroxy-5-isocyanatobenzoate in scientific research.
Synthesemethoden
The synthesis of Ethyl 2-hydroxy-5-isocyanatobenzoate 2-hydroxy-5-isocyanatobenzoate involves the reaction of salicylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The resulting product is then treated with phosgene to produce the final compound. This synthesis method is relatively simple and efficient, making Ethyl 2-hydroxy-5-isocyanatobenzoate 2-hydroxy-5-isocyanatobenzoate a readily available compound for scientific research.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-hydroxy-5-isocyanatobenzoate 2-hydroxy-5-isocyanatobenzoate has been widely used in scientific research as a building block in the synthesis of various organic compounds. It has been used in the synthesis of polyurethanes, which are widely used in the production of foams, coatings, and adhesives. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Eigenschaften
CAS-Nummer |
150129-30-9 |
|---|---|
Produktname |
Ethyl 2-hydroxy-5-isocyanatobenzoate |
Molekularformel |
C10H9NO4 |
Molekulargewicht |
207.18 g/mol |
IUPAC-Name |
ethyl 2-hydroxy-5-isocyanatobenzoate |
InChI |
InChI=1S/C10H9NO4/c1-2-15-10(14)8-5-7(11-6-12)3-4-9(8)13/h3-5,13H,2H2,1H3 |
InChI-Schlüssel |
YMMDUEBENCVEGA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C=CC(=C1)N=C=O)O |
Kanonische SMILES |
CCOC(=O)C1=C(C=CC(=C1)N=C=O)O |
Synonyme |
Benzoic acid, 2-hydroxy-5-isocyanato-, ethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



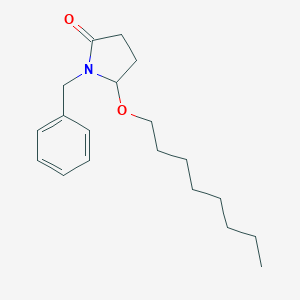
![6-Bromo-2-methylbenzo[d]oxazole](/img/structure/B140654.png)



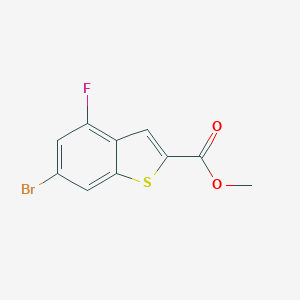
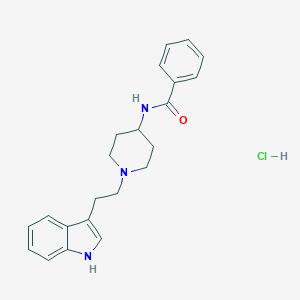
![N-[4-fluoro-2-nitro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B140662.png)
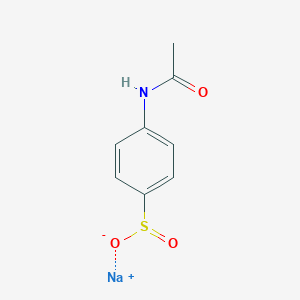


![(6Ar,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-1-[(4-phenylphenyl)methoxy]-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene](/img/structure/B140673.png)
